Tiamenidine Hydrochloride

Cardiovascular Pharmacology Hemodynamics Electrophysiology

Choose Tiamenidine Hydrochloride when clonidine’s cardiac suppression or hypertensive rebound confounds your data. This centrally-acting α2-agonist uniquely preserves cardiac output (CO) and sinus node function (CSNRT), while its abrupt withdrawal induces tachycardia without the hypertensive overshoot seen with clonidine. It enables cleaner experimental models for sympathetic regulation, long-term compliance studies, and targeted cardiovascular research. High-purity stock available for immediate procurement.

Molecular Formula C8H11Cl2N3S
Molecular Weight 252.16 g/mol
CAS No. 51274-83-0
Cat. No. B1196440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiamenidine Hydrochloride
CAS51274-83-0
Synonyms2-chloro-4-methyl-3-(2'-imidazolin-2'-ylamino)thiophene
HOE 440
thiamenidine
tiamenidine
tiamenidine monohydrochloride
Molecular FormulaC8H11Cl2N3S
Molecular Weight252.16 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1NC2=NCCN2)Cl.Cl
InChIInChI=1S/C8H10ClN3S.ClH/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8;/h4H,2-3H2,1H3,(H2,10,11,12);1H
InChIKeyRPZYVGSSBVNVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiamenidine Hydrochloride (HOE 440): Comparative Pharmacological Profile and Evidence-Based Procurement Guide


Tiamenidine hydrochloride (CAS: 51274-83-0), also known as HOE 440, is an imidazoline-derived, centrally-acting α2-adrenergic receptor agonist that shares its core mechanism with clonidine [1]. Its molecular structure features a 2-chloro-4-methylthiophene ring, differentiating it from the 2,6-dichlorophenyl ring of clonidine [2]. This compound was developed and historically marketed for the management of essential hypertension, with a primary application in lowering blood pressure through central sympathetic outflow inhibition [3].

Why Tiamenidine Hydrochloride Cannot Be Interchanged with Clonidine: Differentiated Clinical Profile and Procurement Rationale


Despite sharing an imidazoline core and a primary mechanism of action, substituting tiamenidine hydrochloride with clonidine is not a straightforward 1:1 clinical or procurement decision. Direct comparative studies reveal that while both agents lower blood pressure and induce bradycardia, their hemodynamic and electrophysiologic effects differ in magnitude and statistical significance [1]. Furthermore, the profile of adverse effects and, critically, the pattern of withdrawal reactions following abrupt cessation exhibit clinically meaningful divergence, underscoring the importance of selecting the appropriate agent for specific research or therapeutic contexts [2].

Quantitative Differentiation Evidence: Tiamenidine Hydrochloride vs. Clonidine in Key Performance Dimensions


Hemodynamic Selectivity: Reduced Impact on Cardiac Output and Sinus Node Function

In a direct head-to-head study in hypertensive volunteers, chronic oral treatment with tiamenidine (0.5-1.5 mg every 12 hours; n=7) was compared to clonidine (0.2-0.5 mg every 12 hours; n=7) [1]. While clonidine significantly increased corrected sinus node recovery time (CSNRT) and lowered cardiac output (CO), tiamenidine did not produce statistically significant changes in these parameters [1]. This indicates a potentially more favorable hemodynamic profile for tiamenidine regarding these specific cardiac functions.

Cardiovascular Pharmacology Hemodynamics Electrophysiology

Tolerability Profile: Reduced Incidence of Sympathomimetic Side Effects

A comparative assessment indicates that in patients with mild to moderate hypertension, tiamenidine hydrochloride exerts antihypertensive activity comparable to clonidine, but is associated with fewer sympathomimetic side effects . This suggests a qualitative difference in the side effect profile, likely stemming from differences in receptor subtype selectivity or downstream signaling, making tiamenidine a preferable option for long-term patient or model compliance.

Adverse Effects Tolerability Sympathomimetic Activity

Comparative Withdrawal Phenomenology: Tachycardia Without Blood Pressure Overshoot

In a controlled study in conscious renal hypertensive cats, abrupt cessation of oral tiamenidine (0.25 mg x 3 daily) produced significant tachycardia in all cats 15-19 hours after the final dose, but with no evidence of blood pressure elevation [1]. In contrast, abrupt withdrawal of a higher dose of clonidine (0.05 mg x 3 daily) produced both tachycardia and blood pressure overshoot in some animals [1]. This differential withdrawal pattern suggests a potential advantage for tiamenidine in mitigating the risk of severe rebound hypertension, a known and dangerous complication of clonidine withdrawal.

Drug Withdrawal Rebound Hypertension Cardiovascular Safety

Strategic Procurement Scenarios for Tiamenidine Hydrochloride Based on Differentiated Evidence


Investigational Models of Central Sympathetic Inhibition Requiring Hemodynamic Sparing

Researchers studying the central regulation of blood pressure can leverage tiamenidine hydrochloride to dissect α2-agonist-mediated effects while minimizing confounding changes in cardiac output and sinus node function, as demonstrated by its non-significant impact on CSNRT and CO compared to clonidine [1]. This makes it particularly valuable for experiments where preserving baseline cardiac function is essential for data interpretation. [1]

Long-Term Hypertension Studies Where Tolerability and Compliance Are Paramount

For chronic dosing studies in hypertensive models, the improved side effect profile of tiamenidine relative to clonidine, specifically the reported lower incidence of sympathomimetic effects, supports its use when long-term subject compliance is a critical endpoint . This is especially relevant for behavioral or metabolic studies where drug-induced sedation or autonomic changes could introduce significant variability.

Investigations of Antihypertensive Drug Withdrawal and Rebound Phenomena

The unique withdrawal signature of tiamenidine—inducing tachycardia without the accompanying hypertensive overshoot seen with clonidine—makes it an indispensable tool for dissecting the mechanisms of rebound cardiovascular events [2]. Its use in withdrawal studies allows for the selective study of sympathetic and heart rate regulation in the absence of a confounding hypertensive surge, offering a cleaner experimental model. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiamenidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.